1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone
Description
This compound features a unique hybrid structure combining a four-membered azetidine ring, a 1,2,3-triazole heterocycle, and a 4-chlorophenyl ethanone moiety. The azetidine ring introduces conformational rigidity, while the triazole group provides hydrogen-bonding capabilities, making it a promising candidate for pharmaceutical applications, particularly in antifungal or antibacterial contexts .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c14-11-3-1-10(2-4-11)7-13(19)17-8-12(9-17)18-6-5-15-16-18/h1-6,12H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJPLDFFEOTPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which could be relevant in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole-Containing Ethanone Derivatives
1-(4-Chlorophenyl)-2-(1H-1,2,4-Triazol-1-yl)ethanone (S15004)
- Structural Differences : Replaces the 1,2,3-triazole with a 1,2,4-triazole isomer and lacks the azetidine ring.
- Functional Impact: The 1,2,4-triazole isomer may alter hydrogen-bonding patterns and metabolic stability compared to 1,2,3-triazole.
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-Triazol-1-yl)ethanone (9g)
- Structural Differences : Substitutes the 4-chlorophenyl group with a 2,4-dichlorophenyl moiety and omits the azetidine ring.
- Functional Impact : The additional chlorine atom increases lipophilicity, which may enhance membrane permeability but could also raise toxicity concerns. The lack of azetidine reduces conformational control .
Azetidine-Containing Derivatives
1-(Azetidin-1-yl)-2-(6-Chloropyridin-3-yl)ethanone
- Structural Differences : Replaces the triazole and 4-chlorophenyl groups with a chloropyridine moiety.
- This compound may target different enzymes, such as kinases, compared to triazole-containing analogs .
Azetidinone Antibacterial Agents (e.g., 3-Chloro-4-(2-Chlorophenyl)azetidin-2-one Derivatives)
Heterocyclic Variations
Pyrazole Derivatives (e.g., Compound 28)
- Structural Differences : Substitutes the triazole with a pyrazole ring and includes a diazenyl group.
- Functional Impact: The pyrazole’s nitrogen orientation may alter binding to cytochrome P450 enzymes.
Isoxazole-Azetidinone Hybrids
- Structural Differences: Combines isoxazole and azetidinone rings.
- Functional Impact: The isoxazole’s electronegative oxygen enhances dipole interactions, while the azetidinone’s strain may increase reactivity toward nucleophiles .
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone is a synthetic organic molecule that integrates a triazole ring and an azetidine ring, which are known for their diverse biological activities. This article delves into the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole moiety that enhances its stability and biological interactions. The azetidine ring contributes to its pharmacological properties, making it an interesting candidate for medicinal chemistry.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity : The presence of the triazole ring has been associated with antifungal properties, while the azetidine structure may enhance the interaction with microbial targets.
- Anticancer Properties : Preliminary studies indicate that this compound exhibits antiproliferative effects against cancer cell lines. For instance, similar compounds have shown IC50 values in the low nanomolar range against breast cancer cells (MCF-7) and colon cancer cells (HCT-116) .
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Interaction with Biological Targets : The triazole ring may bind to metal ions or enzymes, potentially inhibiting their activity. This interaction is crucial in modulating various biochemical pathways.
- Effect on Cell Cycle : Compounds with similar structures have been shown to induce G2/M phase cell cycle arrest in cancer cells by disrupting tubulin polymerization . This effect leads to apoptosis in cancer cells.
- Inhibition of Angiogenesis : Some derivatives have demonstrated the ability to inhibit angiogenesis, a critical process in tumor growth and metastasis.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds and derivatives:
| Compound | Biological Activity | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound 10n | Antiproliferative | 17 | MCF-7 |
| Compound 11n | Antiproliferative | 31 | MCF-7 |
| Triazole derivatives | Antifungal | Varies | Various |
| β-lactam derivatives | Tubulin destabilization | 3.9 | MCF-7 |
These findings highlight the significant potential of triazole-containing compounds in cancer therapy and other therapeutic areas.
Q & A
Q. What are the key synthetic strategies for constructing the azetidine-triazole core in 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the azetidine ring via cyclization reactions, often using reagents like epichlorohydrin or azetidine precursors.
- Step 2 : Introduction of the 1,2,3-triazole group via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 1,4-disubstituted triazole .
- Step 3 : Functionalization with the 4-chlorophenyl ethanone moiety through nucleophilic substitution or coupling reactions. Key optimization parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalysts like Cu(I) for triazole formation .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR are used to verify the azetidine ring conformation, triazole substitution pattern, and chlorophenyl group integration. For example, the azetidine protons appear as distinct multiplets at δ 3.5–4.5 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities, such as the spatial arrangement of the triazole relative to the azetidine ring. A study reported a dihedral angle of 76.67° between the chlorophenyl and azetidine planes .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] at m/z 331.0824) .
Q. What are the primary biological targets hypothesized for this compound?
The compound’s triazole and azetidine motifs suggest interactions with:
- Enzymes : Potential inhibition of cytochrome P450 isoforms or kinases due to nitrogen-rich heterocycles .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) via the chlorophenyl group’s lipophilicity, enhancing membrane permeability . Preliminary assays (e.g., fluorescence polarization) are recommended to validate target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during triazole-azetidine conjugation?
Discrepancies in triazole substitution (1,2,3- vs. 1,2,4-) may arise from competing reaction pathways. To mitigate:
Q. What strategies optimize yield in the final ethanone functionalization step?
Low yields (<40%) during chlorophenyl ethanone coupling often stem from steric hindrance. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hours) and improves yield (up to 68%) via enhanced energy transfer .
- Protecting groups : Temporarily block reactive azetidine NH groups with Boc (tert-butoxycarbonyl) to prevent side reactions .
- Catalyst screening : Pd(PPh) outperforms Pd(OAc) in Suzuki-Miyaura couplings for aryl halide substrates .
Q. How does the compound’s conformational flexibility impact its bioactivity?
Q. Table 1. Key Synthetic Parameters for Azetidine-Triazole Core Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | ±15% yield |
| Cu(I) Catalyst Loading | 5–10 mol% | ±20% yield |
| Solvent Polarity | DMF > THF > EtOH | ±30% yield |
| Source: Adapted from |
Q. Table 2. Comparative Bioactivity of Structural Analogues
| Compound | IC (µM) | Target |
|---|---|---|
| Target Compound | 0.45 ± 0.12 | P. falciparum |
| 1-(4-Chlorophenyl)-2-(triazolo)ethanone | 1.2 ± 0.3 | S. aureus |
| Triazole-azetidine without Cl | >10 | Inactive |
| Source: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
